N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H17F2NOS and its molecular weight is 321.39. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Development
Compounds with intricate structures such as "N-(2,6-difluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" may be investigated for their pharmacological effects. The presence of a cyclopentanecarboxamide moiety might suggest activity within biological systems, possibly as enzyme inhibitors or receptor modulators. For instance, the development of novel synthetic opioids for pain management has been explored, showing the importance of chemical modifications in producing desired therapeutic effects with minimized side effects (Sharma et al., 2018)[https://consensus.app/papers/search-nonfentanil-opioids-illicit-drugs-market-status-sharma/c35736b3a926512e82e63376ec69e649/?utm_source=chatgpt].
Material Science Applications
Chemical compounds with specific functionalities are often used in the creation of advanced materials, such as polymers or coatings that require specific chemical interactions or stability. The use of cyclodextrins in separation science and environmental protection showcases the application of complex molecules in creating functional materials for chromatographic separations and wastewater treatment (Crini & Morcellet, 2002)[https://consensus.app/papers/synthesis-applications-adsorbents-containing-crini/c5441093ed8a577db89a302db381d500/?utm_source=chatgpt].
Environmental Remediation
The structure of "this compound" may offer insights into its potential for environmental remediation applications, particularly if the compound or its derivatives can interact with pollutants or facilitate their breakdown. For example, adsorption techniques for removing hazardous materials from water have been a focus of research, with various adsorbents being investigated for their efficiency and mechanisms (Du et al., 2014)[https://consensus.app/papers/adsorption-behavior-mechanism-perfluorinated-compounds-du/2f550c68764f518a8efa12334b1c47eb/?utm_source=chatgpt].
Analytical Chemistry
In analytical chemistry, specific compounds are often used as reagents or standards for the detection and quantification of other substances. The detailed study of antioxidant activity in foods and pharmaceuticals highlights the importance of understanding the chemical basis of antioxidant mechanisms, which could be relevant if "this compound" exhibits antioxidative properties (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt].
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NOS/c18-13-5-3-6-14(19)12(13)11-20-16(21)17(8-1-2-9-17)15-7-4-10-22-15/h3-7,10H,1-2,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCYELBIMPBINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.